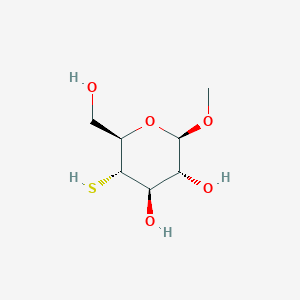

O1-Methyl-4-deoxy-4-thio-beta-D-glucose

説明

Structure

3D Structure

特性

分子式 |

C7H14O5S |

|---|---|

分子量 |

210.25 g/mol |

IUPAC名 |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-sulfanyloxane-3,4-diol |

InChI |

InChI=1S/C7H14O5S/c1-11-7-5(10)4(9)6(13)3(2-8)12-7/h3-10,13H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |

InChIキー |

PFROTWRHYMLGHR-NYMZXIIRSA-N |

異性体SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O |

正規SMILES |

COC1C(C(C(C(O1)CO)S)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Thio-sugar Glucoconjugates

The synthesis of thio-sugar glucoconjugates is a complex process that often requires a combination of protection, activation, and stereoselective reaction steps. umsl.edu Several general strategies have been developed to introduce a sulfur atom at a specific position within a glucose scaffold and to form the desired glycosidic linkages.

Multi-step Reaction Pathways

The synthesis of 4-thio-D-glucose derivatives, which are precursors to the title compound, typically involves multi-step reaction sequences starting from readily available monosaccharides like D-glucose or D-galactose. A common approach involves the selective protection of all hydroxyl groups except for the one at the C-4 position. This is often followed by the activation of the C-4 hydroxyl group, converting it into a good leaving group, and subsequent nucleophilic substitution with a sulfur-containing nucleophile. worktribe.com

One reported multi-step synthesis of a 4-thio-D-glucopyranose derivative begins with methyl α-D-galactopyranoside. worktribe.com The synthesis proceeds through the following key transformations:

Regioselective benzoylation: This step selectively protects the primary hydroxyl group at C-6 and the hydroxyl groups at C-2 and C-3, leaving the C-4 hydroxyl group free.

Activation of the C-4 hydroxyl group: The free hydroxyl group at C-4 is converted into a triflate (trifluoromethanesulfonyl) group, which is an excellent leaving group.

Nucleophilic substitution with a thioacetate (B1230152): The triflate is then displaced by potassium thioacetate (KSAc) in an SN2 reaction, which proceeds with inversion of configuration at C-4, yielding the desired 4-thioacetate derivative with a gluco-configuration.

Acetolysis and deprotection: The anomeric methyl group is replaced by an acetate (B1210297), and the remaining protecting groups are removed to yield the 4-thio-D-glucopyranose derivative. worktribe.com

This multi-step approach allows for precise control over the stereochemistry at each chiral center and the regioselective introduction of the sulfur functionality. The development of flow chemistry processes for multi-step synthesis offers a modern approach to streamline these complex reaction sequences, reducing manual manipulations and improving efficiency. syrris.jp

Anomeric Thio-glycosylation Approaches

Anomeric thio-glycosylation is a important method for the formation of the glycosidic bond in the synthesis of thio-sugar conjugates. umsl.edu These reactions involve the coupling of a glycosyl donor, which has a leaving group at the anomeric center, with a thiol acceptor. A variety of methods have been developed to achieve this transformation with high stereoselectivity and yield. nih.govrsc.org

One-pot synthesis methods have been developed for the preparation of unprotected anomeric glycosyl thiols in water. nih.gov This approach is particularly useful for the synthesis of complex glycoconjugates under biologically compatible conditions. The method often involves the in-situ generation of the glycosyl thiol from a more stable precursor, such as a glycosyl thioacetate, followed by its reaction with an acceptor. rsc.org

The stereochemical outcome of anomeric thio-glycosylation can be influenced by various factors, including the nature of the protecting groups on the sugar, the reaction conditions, and the choice of catalyst. For instance, copper- or cobalt-catalyzed O-glycosylation of anomeric thiosugars with carboxylic acids has been shown to proceed with exclusive β-selectivity. chemrxiv.org

Regioselective Functionalization of Glucose Scaffolds

A critical step in the synthesis of O1-Methyl-4-deoxy-4-thio-beta-D-glucose is the regioselective introduction of the sulfur atom at the C-4 position of the glucose ring. This requires the differentiation of the various hydroxyl groups present in the glucose molecule.

A common strategy to achieve this regioselectivity is to start with a sugar that has a different stereochemistry at the C-4 position, such as D-galactose, where the C-4 hydroxyl group is axial and often more reactive or sterically accessible for certain reactions. The synthesis of 4-thio-D-glucopyranose often utilizes D-galactose derivatives as starting materials. worktribe.com The key step is the nucleophilic displacement of a leaving group at C-4 of the galactose derivative with a sulfur nucleophile, which proceeds with inversion of configuration to give the desired gluco-configuration at C-4. rsc.org

For example, the condensation of the sodium salt of 1-thio-α-D-glucopyranose with methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulphonyl-α-D-galactopyranoside leads to the formation of a 1,4-linked 1-thio-disaccharide. rsc.org This demonstrates a regioselective functionalization at the C-4 position of the galactose unit. Another approach involves the regioselective synthesis of 1-thiohex-2-enopyranosides from 3-O-substituted glycals using trimethylsilyl (B98337) thiols catalyzed by BF₃ etherate, which shows high regioselectivity for thiolation at C-1. osti.gov

Key Reaction Types and Reagents in this compound Synthesis

The synthesis of the target compound relies on a toolbox of specific chemical reactions and reagents that are well-established in carbohydrate chemistry.

Glycosylation Reactions (e.g., Koenigs–Knorr-type)

The Koenigs–Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. wikipedia.orgnumberanalytics.comnumberanalytics.com It typically involves the reaction of a glycosyl halide (e.g., a bromide or chloride) with an alcohol in the presence of a promoter, such as a silver or mercury salt. nih.govslideshare.net

In the context of synthesizing this compound, a Koenigs–Knorr-type reaction would be employed to install the O1-methyl group. The mechanism of the Koenigs–Knorr reaction often proceeds through an oxocarbenium ion intermediate. libretexts.org The stereochemical outcome of the reaction can be influenced by the presence of a participating group at the C-2 position of the sugar. An acyl group (like acetate or benzoate) at C-2 can provide anchimeric assistance, leading to the formation of a 1,2-trans-glycoside, which in the case of glucose would be the β-anomer. wikipedia.org

The reaction conditions, including the choice of promoter, solvent, and temperature, can significantly impact the yield and stereoselectivity of the glycosylation. numberanalytics.com

| Reaction Component | Role in Koenigs-Knorr Reaction | Common Examples |

| Glycosyl Donor | The sugar moiety with a leaving group at the anomeric carbon. | Acetobromoglucose, Glycosyl chlorides |

| Glycosyl Acceptor | The alcohol that forms the glycosidic bond. | Methanol (B129727), other sugar hydroxyls |

| Promoter | Activates the glycosyl donor. | Silver(I) carbonate, Silver(I) oxide, Mercury(II) cyanide |

| Solvent | The reaction medium. | Dichloromethane, Diethyl ether, Acetonitrile (B52724) |

Introduction of Sulfur Functionality

The introduction of the sulfur atom at the C-4 position is a pivotal step in the synthesis. This is typically achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces a suitable leaving group on the glucose ring.

Various sulfur reagents can be employed for this purpose. Thioacetate salts, such as potassium thioacetate (KSAc), are commonly used. The thioacetate group can then be deprotected to yield the free thiol. Other sulfur nucleophiles that can be used include thiourea, which upon hydrolysis of the resulting isothiouronium salt, yields the thiol, and various thiolates. researchgate.net

The choice of leaving group at the C-4 position is also critical for the success of the substitution reaction. Sulfonate esters, such as tosylates, mesylates, and triflates, are excellent leaving groups that are frequently used to activate the C-4 hydroxyl group for nucleophilic attack by the sulfur reagent. rsc.orgmdpi.com The reaction of a C-4 triflate of a galactose derivative with a sulfur nucleophile is a common method to introduce the 4-thio group with the desired gluco-configuration due to the SN2 inversion of stereochemistry. worktribe.com

| Leaving Group at C-4 | Sulfur Nucleophile | Resulting Functionality |

| Trifluoromethanesulfonate (Triflate) | Potassium Thioacetate (KSAc) | 4-Thioacetate |

| Toluenesulfonate (Tosylate) | Sodium Thiolate (NaSR) | 4-Thioether |

| Methanesulfonate (Mesylate) | Thiourea | 4-Isothiouronium salt (precursor to 4-thiol) |

Methylation at O1 Position

The introduction of a methyl group at the anomeric O1 position of a 4-deoxy-4-thio-D-glucose precursor is a critical step in the synthesis of the target compound. This transformation can be approached in several ways, often involving the glycosylation of methanol with a suitable 4-thio-glucosyl donor or the direct methylation of a 4-thioglucose derivative.

One common strategy involves the use of a peracetylated 4-thio-glucosyl halide, such as a bromide or chloride, as the glycosyl donor. In a classic Koenigs-Knorr type reaction, this donor can be reacted with methanol in the presence of a promoter, typically a silver or mercury salt, to form the methyl glycoside. The stereochemical outcome of this reaction is influenced by the nature of the protecting group at the C2 position. A participating group, such as an acetyl group, will typically lead to the formation of the 1,2-trans product, which in the case of glucose, corresponds to the β-anomer.

Alternatively, direct methylation of a partially protected 4-deoxy-4-thio-D-glucose derivative can be considered. However, direct alkylation of the anomeric hydroxyl group can be challenging due to the potential for competing reactions at other hydroxyl groups and the anomeric center's reactivity. One approach to circumvent this is to first convert the anomeric hydroxyl into a better leaving group.

A study on the synthesis of positional isomers of D-glucose-thioether ligands described a three-step one-pot synthesis starting from peracetylated glucose to afford a trans-glucopyranoside as the only diastereoisomer. nih.gov While this was for a thioether at a different position, the principle of using a peracetylated sugar to control stereochemistry is relevant. Another study noted the inertness of an anomeric methyl acetal (B89532) toward acid, highlighting the stability of the O1-methyl group once formed. nih.gov

| Precursor | Reagent | Promoter | Typical Product | Ref |

| Peracetylated 4-thio-glucosyl bromide | Methanol | Silver carbonate | Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-thio-β-D-glucopyranoside | nih.gov |

| 4-Deoxy-4-thio-D-glucose | Methyl iodide, Silver oxide | - | Mixture of anomers and other methylated products |

Protecting Group Strategies and Deprotection (e.g., Zemplén deacetylation, benzylidene acetal formation)

The use of protecting groups is fundamental in carbohydrate chemistry to ensure that reactions occur at the desired positions. In the synthesis of this compound, common strategies include the use of acetyl and benzylidene acetal protecting groups.

Zemplén Deacetylation: Acetyl groups are frequently used to protect hydroxyl groups due to their ease of introduction and removal. The removal of acetyl groups is commonly achieved through Zemplén deacetylation. chemistry-online.comnih.gov This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. chemistry-online.comnih.gov It is a mild and efficient method that typically provides the deprotected carbohydrate in high yield. chemistry-online.com The reaction is essentially a transesterification where the acetyl groups are transferred to methanol to form methyl acetate. chemistry-online.com While generally effective, Zemplén conditions might not be suitable for substrates containing base-labile functionalities. nih.gov

Benzylidene Acetal Formation: To selectively protect the C4 and C6 hydroxyl groups, a benzylidene acetal can be formed by reacting the glucose derivative with benzaldehyde (B42025) in the presence of an acid catalyst. taylorfrancis.comnumberanalytics.comwikipedia.org This protecting group is stable under neutral and basic conditions but can be cleaved under acidic conditions. numberanalytics.com The formation of a 4,6-O-benzylidene acetal is a common strategy to differentiate the hydroxyl groups, allowing for subsequent reactions at the C2 and C3 positions. nih.gov A key feature of benzylidene acetals is that they can be regioselectively opened. For instance, reductive opening using reagents like sodium cyanoborohydride and trifluoroacetic acid can liberate the C4-hydroxyl group while keeping the C6-hydroxyl protected as a benzyl (B1604629) ether. nih.gov This strategy is particularly useful for introducing modifications at the C4 position, such as the thio-functionality.

| Protecting Group | Introduction Reagent | Removal Condition | Purpose | Ref |

| Acetyl | Acetic anhydride, pyridine | Catalytic NaOMe in MeOH (Zemplén) | Protection of all hydroxyl groups | nih.gov |

| Benzylidene acetal | Benzaldehyde, ZnCl₂ | Acidic hydrolysis (e.g., aq. HCl) or reductive opening | Selective protection of 4,6-diols | taylorfrancis.comnumberanalytics.com |

Stereochemical Control in Synthesis

Achieving the correct stereochemistry at the anomeric center and during the introduction of the thio-group is a significant challenge in the synthesis of this compound.

Achieving Specific Anomeric Configuration (Alpha vs. Beta)

The desired β-configuration at the anomeric (C1) position is typically achieved through neighboring group participation by a protecting group at the C2 position. When an acyl group, such as an acetyl or benzoyl group, is present at C2, it can form a cyclic intermediate (an acetoxonium ion) after the departure of the anomeric leaving group. The subsequent nucleophilic attack by methanol will then occur from the side opposite to this bulky cyclic intermediate, leading predominantly to the 1,2-trans product, which is the β-anomer in the glucose series. nih.gov

In contrast, the synthesis of the α-anomer (1,2-cis) is often more challenging and typically requires the use of a non-participating protecting group at C2, such as a benzyl ether. nih.gov In the absence of a participating group, the stereochemical outcome is influenced by factors such as the anomeric effect, the solvent, and the reaction conditions, often resulting in a mixture of α and β anomers. nih.govresearchgate.net Studies have shown that the anomeric configuration of a thioglycoside donor can influence the anomeric selectivity of the resulting product, with β-configured donors generally leading to a more β-selective outcome. acs.orgacs.org

| C2-Protecting Group | Anomeric Outcome | Mechanism | Ref |

| Acetyl (participating) | β-anomer (1,2-trans) | Neighboring group participation | nih.gov |

| Benzyl (non-participating) | Mixture of α and β anomers | Anomeric effect, solvent effects | nih.gov |

Diastereoselectivity in Thio-glycoside Formation

The term "thio-glycoside" can refer to a glycoside with a sulfur atom at the anomeric position (a 1-thioglycoside) or a sugar where a ring oxygen or a hydroxyl group has been replaced by sulfur. In the context of this compound, the focus is on the diastereoselectivity of reactions involving the thio-sugar itself. When forming glycosidic bonds using a 4-thio-sugar as a donor, the principles of stereocontrol are similar to those for regular sugars. The stereochemistry of the newly formed glycosidic bond will be influenced by the protecting groups and the reaction conditions.

Stereoselective synthesis of thioglycosides, particularly those with an α-configuration, can be challenging. acs.org Palladium-catalyzed allylic rearrangement of glycals has been reported as a method to produce α-isomer thioglycosides with high selectivity. acs.org For the synthesis of the 4-thio-sugar precursor itself, the introduction of the sulfur atom at C4 typically proceeds via an SN2 reaction on a precursor with a good leaving group at that position, such as a triflate. This reaction proceeds with inversion of configuration. Therefore, to obtain the D-gluco configuration at C4, one would start with a D-galacto precursor, which has the opposite stereochemistry at C4.

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies developed for this compound can be adapted to create a variety of structural analogues and derivatives, which are valuable for structure-activity relationship studies.

Positional Isomers of Thio-substituted Glucoses

Positional isomers, where the thio-group is located at positions other than C4, can be synthesized using similar strategies. rsc.org The key is the regioselective introduction of a leaving group at the desired position, followed by nucleophilic displacement with a sulfur nucleophile. For example, to synthesize a 2-thio or 3-thio-glucose derivative, selective protection and deprotection steps are required to expose the hydroxyl group at the C2 or C3 position, respectively, for subsequent conversion to a thio-group.

The synthesis of 1-thio-disaccharides, such as thiomaltose (4-S-α-D-glucopyranosyl-4-thio-D-glucopyranose), has been achieved by condensing the sodium salt of 1-thio-α-D-glucopyranose with a suitably protected glucose derivative having a leaving group at the C4 position. rsc.org This demonstrates the versatility of these synthetic approaches for creating more complex thio-oligosaccharides. The synthesis of C3'-thio-substituted maltose (B56501) has also been reported, further highlighting the ability to introduce thio-functionality at various positions within a disaccharide structure. rsc.org

| Isomer | Synthetic Strategy | Key Intermediate | Ref |

| 2-Thio-glucose derivative | Regioselective activation of C2-OH | Glucose derivative with a leaving group at C2 | nih.gov |

| 3-Thio-glucose derivative | Regioselective activation of C3-OH | Glucose derivative with a leaving group at C3 | rsc.org |

| 6-Thio-glucose derivative | Activation of the primary C6-OH | Glucose derivative with a leaving group at C6 | nih.gov |

Chain Elongation and Oligosaccharide Conjugation

The free thiol group at the C4 position of this compound can serve as a nucleophile in glycosylation reactions, enabling its use as an acceptor for chain elongation and the synthesis of thio-linked oligosaccharides. These unnatural oligosaccharides are valuable tools for studying carbohydrate-protein interactions and developing enzyme inhibitors, owing to the increased stability of the thioglycosidic bond compared to the natural O-glycosidic linkage.

One innovative approach to forming thio-linked polysaccharides involves enzymatic polymerization. In a chemoenzymatic strategy, a chemically synthesized uridine (B1682114) diphosphate (B83284) 4-thiol-N-acetyl-D-glucosamine (UDP-4-SH-GlcNAc) can act as a donor sugar. A polysaccharide synthase can then incorporate this thio-sugar into a growing oligosaccharide chain. Notably, the resulting 4-thiol-GlcNAc residue at the non-reducing end of the polymer can subsequently function as an acceptor, leading to the formation of an unnatural thio-glycosidic bond. This dual reactivity as both a donor and an acceptor paves the way for the creation of novel sulfur-linked polysaccharides.

The following table summarizes a key enzymatic reaction for the incorporation of a 4-thiosugar and subsequent chain elongation.

| Reaction Type | Donor | Acceptor | Enzyme | Resulting Linkage |

|---|---|---|---|---|

| Enzymatic Polymerization | UDP-4-SH-GlcNAc | Heparosan Oligosaccharide | Heparosan Synthase | Thio-glycosidic bond |

Chemical methods for oligosaccharide synthesis can also be employed, where the 4-thiol group of a protected this compound derivative acts as a nucleophile, attacking an activated glycosyl donor. The stereochemical outcome of such glycosylations is influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions.

Incorporation into Glycoconjugates (e.g., with peptides, metal complexes)

The nucleophilic thiol group of this compound also facilitates its conjugation to other molecules, such as peptides and metal ions, to form diverse glycoconjugates. These conjugates are of significant interest in drug delivery, diagnostics, and the study of biological processes.

Peptide Conjugation: The conjugation of thiosugars to peptides is a common strategy to enhance the stability and bioavailability of peptide-based therapeutics. The thiol group of this compound can react with an electrophilic site on a peptide, such as a maleimide-functionalized amino acid or a haloacetylated N-terminus. A particularly common approach involves the formation of a disulfide bond between the thiosugar and a cysteine residue within the peptide sequence.

Metal Complexation: Thiosugars are excellent ligands for soft metal ions, and this compound can be incorporated into metal complexes. The sulfur atom acts as a soft donor, readily coordinating to metals like platinum and gold. For instance, the reaction of a platinum(II) precursor, such as [PtCl2(bpy)] (where bpy is 2,2'-bipyridyl), with a thiosugar can lead to the formation of mononuclear or polynuclear platinum-thiolato complexes. In these structures, the thiosugar can coordinate to the metal center solely through the sulfur atom or can act as a bridging ligand, coordinating to multiple metal centers.

The synthesis of a mononuclear platinum(II) complex with two 1-thio-β-D-glucose (H4tg) ligands has been reported, which can further react to form S-bridged dinuclear and trinuclear complexes with other metals like copper, nickel, and cadmium.

The following table outlines representative examples of metal complex formation with thioglucose ligands.

| Metal Precursor | Thioglucose Ligand | Resulting Complex Type |

|---|---|---|

| [PtCl2(bpy)] | 1-thio-β-D-glucose sodium salt | Mononuclear Pt(II) complex: [Pt(H4tg-κS)2(bpy)] |

| [Pt(H4tg-κS)2(bpy)] and [PtCl2(bpy)] | 1-thio-β-D-glucose | S-bridged dinuclear Pt(II) complex: [Pt2(μ2-H4tg-κ1S:κ1S)2(bpy)2]2+ |

| fac-[PtMe3(Me2CO)3][BF4] | Various thioglycosides | Mononuclear Pt(IV) complexes |

Furthermore, trimethylplatinum(IV) precursors have been utilized to synthesize platinum(IV) complexes with various thioglycoside ligands. These complexes are kinetically inert due to the d6 electron configuration of platinum(IV). The coordination of thiosugars to gold nanoparticles is another area of active research, where the thiol group facilitates the formation of a self-assembled monolayer on the gold surface.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrate derivatives like O1-Methyl-4-deoxy-4-thio-beta-D-glucose. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into stereochemistry, connectivity, and conformation.

The complete assignment of the ¹H and ¹³C NMR spectra is the foundation of structural elucidation.

¹H NMR: The one-dimensional proton NMR spectrum provides initial information on the number of different proton environments and their scalar couplings. For carbohydrates, this spectrum is often characterized by significant signal overlap in the 3.0-4.5 ppm region, where most of the ring protons resonate. However, the anomeric proton and the methyl protons of the glycoside typically appear in more resolved regions.

¹³C{¹H} NMR: The proton-decoupled carbon-13 NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the anomeric carbon (C-1) resonates at a characteristically downfield chemical shift (typically 85-110 ppm), while the other ring carbons appear in the 60-85 ppm range. The carbon at the site of thio-substitution (C-4) is expected to show a significant upfield shift compared to its oxygenated analogue due to the lower electronegativity of sulfur.

2D NMR Techniques: To overcome the signal overlap in 1D spectra, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps the scalar coupling correlations between protons, typically those separated by two or three bonds (vicinal protons). It is used to trace the connectivity of protons around the pyranose ring, starting from a well-resolved signal like the anomeric proton.

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a coupled spin system. For a monosaccharide like this, a TOCSY experiment can reveal all the protons of the pyranose ring starting from the anomeric proton signal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. This is a crucial experiment for assigning carbon resonances based on the already-assigned proton signals. An edited HSQC (ed-HSQC) can further provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).

The following table presents the expected ¹H and ¹³C chemical shifts for this compound, based on data from analogous compounds.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.4 - 4.6 (d) | ~103 - 105 |

| 2 | ~3.2 - 3.4 (dd) | ~73 - 75 |

| 3 | ~3.4 - 3.6 (t) | ~75 - 77 |

| 4 | ~2.8 - 3.0 (t) | ~45 - 50 |

| 5 | ~3.3 - 3.5 (ddd) | ~78 - 80 |

| 6a | ~3.8 - 4.0 (dd) | ~61 - 63 |

| 6b | ~3.6 - 3.8 (dd) | |

| OCH₃ | ~3.5 (s) | ~57 - 59 |

The assignment of the anomeric proton (H-1) and carbon (C-1) is a critical first step in the spectral analysis.

Anomeric Proton (H-1): In the ¹H NMR spectrum, the anomeric proton is typically found downfield from the other ring protons (around 4.4-5.5 ppm) due to being attached to two oxygen atoms (the ring oxygen and the glycosidic oxygen). For a β-anomer, the anomeric proton is in an axial position, and its signal appears as a doublet with a large coupling constant (³J(H₁,H₂) ≈ 7–9 Hz) due to the diaxial relationship with H-2.

Anomeric Carbon (C-1): In the ¹³C NMR spectrum, the anomeric carbon is the most deshielded of the ring carbons, typically resonating between 103-105 ppm for a methyl β-glucopyranoside. Its identity is unequivocally confirmed via its correlation to the anomeric proton in an HSQC spectrum.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR is that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a certified internal standard of known concentration and purity (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the sharp singlet of the OCH₃ group) to the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision and accuracy. Key requirements for accurate qNMR include ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (d1) and acquiring the spectrum under conditions that guarantee a linear response.

The three-dimensional conformation of the pyranose ring in solution is primarily determined by analyzing vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

For this compound, which is expected to adopt a stable ⁴C₁ chair conformation, the ring protons have specific axial or equatorial orientations. The large diaxial coupling constants (typically 7–10 Hz) observed between adjacent axial protons (e.g., J₁,₂, J₂,₃, J₃,₄, J₄,₅) would confirm the ⁴C₁ chair conformation. In contrast, axial-equatorial and equatorial-equatorial couplings are significantly smaller (typically 1–5 Hz). Analysis of these coupling constants throughout the spin system allows for a detailed description of the ring's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its measured exact mass.

For this compound (C₇H₁₄O₄S), the expected exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The measured m/z value for one of these ions would be compared to the calculated value to confirm the elemental composition.

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₇H₁₄O₄S | 210.0613 |

| [M+H]⁺ | C₇H₁₅O₄S⁺ | 211.0685 |

| [M+Na]⁺ | C₇H₁₄O₄SNa⁺ | 233.0505 |

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion (e.g., [M+H]⁺) is selected and fragmented. The analysis of the resulting fragment ions provides valuable information about the compound's structure, such as the loss of the methyl group or cleavage of the pyranose ring, further confirming the proposed structure.

Application in Characterizing Synthetic Intermediates and Final Products

The synthesis of this compound involves a multi-step process, and the characterization of each synthetic intermediate is crucial to ensure the desired stereochemistry and regioselectivity of the final product. Spectroscopic methods are vital in this step-by-step verification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogue Data (Note: These are predicted values based on related compounds and may differ from experimental values.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.4 | d | ~7.8 |

| H-2 | ~3.2-3.4 | m | |

| H-3 | ~3.4-3.6 | m | |

| H-4 | ~2.8-3.0 | m | |

| H-5 | ~3.5-3.7 | m | |

| H-6a | ~3.9 | dd | |

| H-6b | ~3.7 | dd | |

| OCH₃ | ~3.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogue Data (Note: These are predicted values based on related compounds and may differ from experimental values.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~104 |

| C-2 | ~74 |

| C-3 | ~76 |

| C-4 | ~45-50 |

| C-5 | ~78 |

| C-6 | ~62 |

| OCH₃ | ~58 |

Mass spectrometry would be used to confirm the molecular weight of the final product and its intermediates. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Other Relevant Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

Beyond NMR and mass spectrometry, other techniques are essential for confirming the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification of this compound from reaction mixtures and for the assessment of its purity. nrel.gov Given the polar nature of carbohydrates, reversed-phase HPLC with a polar-modified stationary phase (like C18) is often employed.

A typical mobile phase for the analysis of sugars and their derivatives is a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). abo.finih.gov Detection can be achieved using a refractive index (RI) detector, which is sensitive to changes in the refractive index of the eluent, or an evaporative light scattering detector (ELSD). For thiols, derivatization with a fluorescent tag can enable highly sensitive fluorescence detection. diva-portal.org

Table 3: General HPLC Conditions for the Analysis of Thio-sugars

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Injection Volume | 10 - 20 µL |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-sulfur (C-S) bonds. mdpi.com

The spectrum of a carbohydrate is typically dominated by a broad and intense absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. nih.govdiva-portal.org The C-H stretching vibrations of the pyranose ring and the methyl group would appear in the 3000-2800 cm⁻¹ region. The presence of the thioether linkage would be indicated by a weaker absorption band for the C-S stretch, which typically appears in the fingerprint region between 800 and 600 cm⁻¹. The region between 1200 and 1000 cm⁻¹ is characteristic of the C-O stretching vibrations of the pyranose ring. mdpi.com

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3600 - 3200 | O-H | Stretching (broad) |

| 3000 - 2800 | C-H | Stretching |

| ~1450 | C-H | Bending |

| 1200 - 1000 | C-O | Stretching |

| 800 - 600 | C-S | Stretching |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. plos.org It is a valuable tool for screening large databases of compounds against specific protein targets to identify potential hits based on their binding affinities and modes of interaction. plos.orgnih.gov

Molecular docking simulations are crucial for predicting how a ligand, such as a thio-sugar derivative, fits into the binding site of a protein. plos.org The process involves placing the ligand in various conformations and orientations within the protein's active site to find the most energetically favorable pose. For instance, in studies of the human sodium-glucose co-transporter 2 (hSGLT2), docking can reveal how thio-sugar containing inhibitors orient themselves within the binding cavity. researchgate.net The binding site of the SGLT2 protein is characterized by a group of residues forming intracellular and extracellular gates. researchgate.net Docking studies can identify key amino acid residues that form critical interactions, such as hydrogen bonds, salt bridges, or hydrophobic interactions, which stabilize the ligand-protein complex. nih.govyoutube.com For example, Tyr 263 has been identified as forming strong van der Waals interactions to hold glucose molecules in the SGLT2 cavity. researchgate.net Understanding the precise orientation of the thio-sugar ring and its substituents helps in explaining the molecule's inhibitory activity and provides a basis for designing more potent and selective inhibitors. nih.gov

A primary output of molecular docking is the estimation of the binding affinity, often expressed as the free energy of binding (ΔG). 34.237.233 This value predicts the strength of the interaction between the ligand and the protein. A lower, more negative ΔG value typically indicates a stronger and more stable interaction. Docking programs use scoring functions to calculate these binding energies, which consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov For example, docking studies on various compounds with the angiotensin-converting enzyme (ACE) have shown a range of binding affinities, with some derivatives of 3-O-Methyl-d-glucose showing docking scores of -7.52 kcal/mol. jocpr.com These calculated affinities can be correlated with experimentally determined values, such as the inhibition constant (IC50) or the dissociation constant (Kd), to validate the computational model. rsc.orgnih.gov

Table 1: Example Docking Scores for Glucose Derivatives with Angiotensin-Converting Enzyme (ACE) This table is generated based on data for related compounds to illustrate the concept.

| Compound | Docking Score (kcal/mol) |

|---|---|

| 3-O-Methyl-d-glucose | -7.52 |

| α-D-Glucopyranoside, methyl | -7.16 |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, examining the actual motions of atoms and molecules. plos.orgrsc.org This technique is essential for understanding the flexibility of both the ligand and the protein, as well as the stability of their complex. frontiersin.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.govnih.gov These methods are used to compute a wide range of molecular properties and to investigate reaction mechanisms at the atomic level, offering insights that are often inaccessible through classical molecular mechanics methods. substack.comrsc.org

QC methods like Density Functional Theory (DFT) can be used to optimize the geometry of thio-sugars and calculate their electronic properties, such as charge distribution and electrostatic potentials. substack.commdpi.com This information is crucial for understanding the non-covalent interactions that govern ligand-protein binding. substack.com For example, QC calculations can help to rationalize the strength and geometry of hydrogen bonds between the thio-sugar and protein residues. Furthermore, these calculations are instrumental in studying reaction mechanisms, such as enzymatic hydrolysis. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy. rsc.org This provides deep mechanistic insights into why thio-sugars often exhibit greater stability against enzymatic degradation compared to their O-glycoside counterparts. mdpi.com

Role of Specific Residues and Co-enzymes in Catalysis

No information is available regarding the specific amino acid residues or co-enzymes that play a role in the catalysis of O1-Methyl-4-deoxy-4-thio-beta-D-glucose.

Proton Transfer Mechanisms in Enzymatic Reactions

There are no documented studies on the proton transfer mechanisms involved in enzymatic reactions with this compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational studies on the structure-activity relationship of this compound have not been identified in the available literature.

Enzymatic Interactions and Metabolic Pathway Modulation

Interaction with Glucose Transporters (e.g., GLUT1)

Glucose transporters (GLUTs) are a family of membrane proteins essential for facilitating the transport of glucose across the plasma membranes of cells. nih.gov GLUT1 is a ubiquitously expressed transporter responsible for the basal glucose uptake in most tissues. nih.gov The interaction of glucose analogs with these transporters is highly dependent on their structural conformation.

Substrate Specificity and Recognition Mechanisms

The recognition of substrates by GLUT1 involves a network of hydrogen bonds between the transporter's amino acid residues and the hydroxyl groups of the glucose molecule. The transporter undergoes a conformational change to shuttle the glucose across the membrane. For O1-Methyl-4-deoxy-4-thio-beta-D-glucose, two key modifications affect this recognition and transport process:

O1-Methylation: The presence of a methyl group at the anomeric C1 position prevents the molecule from being a substrate for downstream metabolic enzymes like hexokinase. researchgate.net While it can be recognized by transporters, this modification can alter binding affinity compared to native glucose. Studies on other methylated sugars, such as 3-O-methylglucose, confirm they are transported into the cell but not metabolized further. researchgate.netnih.gov

4-Thio Modification: The substitution of the C4 hydroxyl group with a sulfur atom alters the hydrogen bonding capacity at this position. This change can impact the affinity of the molecule for the GLUT1 binding site.

It is hypothesized that this compound is recognized and transported by GLUT1, as the transporter is known to accommodate a variety of glucose analogs. nih.govnih.gov However, the efficiency of this transport is likely different from that of D-glucose due to these structural alterations.

Impact of Structural Modifications on Transport Efficiency

Structural modifications, even subtle ones, can have a significant impact on the efficiency of transport by GLUTs. Research on a series of 6-deoxy-6-thio-carboranyl D-glucoconjugates demonstrated that minor changes in the structure of glucose derivatives can dramatically reduce their transport capacity via GLUT1. nih.gov

The replacement of an oxygen atom with a sulfur atom (a thio-ether linkage) changes bond lengths, angles, and polarity, which can disrupt the precise interactions required for efficient translocation through the transporter pore. Therefore, the 4-thio modification in this compound is expected to decrease its transport efficiency relative to D-glucose. The combination of methylation at C1 and sulfur substitution at C4 likely results in a molecule that is a poor substrate for GLUT1 compared to unmodified glucose.

| Structural Modification | Position | Expected Impact on GLUT1 Interaction | Reference |

|---|---|---|---|

| Methyl Group | O1 (Anomeric Carbon) | Alters binding affinity; prevents downstream phosphorylation by hexokinase. | researchgate.net |

| Sulfur Atom (Thio-ether) | C4 | Alters hydrogen bonding in the transporter binding site; expected to reduce transport efficiency. | nih.gov |

Role as Substrates or Inhibitors of Glycolytic Enzymes

Glycolysis is the metabolic pathway that converts glucose into pyruvate. The enzymes within this pathway exhibit high specificity for their substrates. Glucose analogs can act as either alternative substrates or inhibitors, thereby modulating glycolytic activity.

Enzyme Specificity Profiles (e.g., Glucose Oxidase, Glycosidases)

The initial step of glycolysis is the phosphorylation of glucose by hexokinase. The O1-methylation of this compound prevents it from being a substrate for hexokinase, as this enzyme requires a free hydroxyl group at the anomeric position to form a glycosidic linkage with phosphate (B84403).

With respect to glycosidases—enzymes that cleave glycosidic bonds—thioglycosides (compounds with a sulfur linkage) are generally known to be poor substrates. nih.gov The thioether bond is significantly more resistant to enzymatic hydrolysis than the oxygen-based glycosidic bond found in typical carbohydrates. nih.gov This resistance makes thioglycosides, including derivatives of 4-thio-glucose, potent inhibitors of various glycosidases, such as β-galactosidase. rsc.org Therefore, this compound is not expected to be a substrate for common glycolytic enzymes or glycosidases.

Mechanisms of Enzyme Inhibition (e.g., mechanism-based inhibitors)

Due to their structural similarity to natural substrates and their resistance to hydrolysis, thioglycosides often function as competitive inhibitors of glycosidases. nih.govnih.gov They bind to the enzyme's active site, mimicking the natural substrate, but fail to undergo cleavage. This occupation of the active site prevents the enzyme from processing its intended substrate. nih.gov

Studies on various thioglycosides have shown they can effectively inhibit glycan biosynthesis and the function of sodium-glucose cotransporters through competitive inhibition. nih.govnih.gov For example, thiodisaccharides related to 4-thiolactose were found to be effective inhibitors of E. coli β-galactosidase, with their inhibitory activity being highly dependent on their specific configuration. rsc.org It is therefore plausible that this compound acts as a competitive inhibitor for specific glycosidases that recognize a glucose-like structure.

Influence on Glycolytic Flux and Cellular Metabolism

Since this compound cannot be phosphorylated by hexokinase, it cannot enter the glycolytic pathway to be metabolized. researchgate.net Consequently, it does not directly contribute to the glycolytic flux.

| Enzyme/Process | Interaction with this compound | Mechanism | Reference |

|---|---|---|---|

| Hexokinase | Not a substrate | O1-methyl group prevents phosphorylation at the anomeric carbon. | researchgate.net |

| Glycosidases | Potential competitive inhibitor | Thio-ether bond at C4 is resistant to enzymatic hydrolysis, allowing the molecule to occupy the active site without being cleaved. | nih.govnih.govrsc.org |

| Glycolytic Flux | Indirect inhibition | Competes with glucose for transport via GLUT1, reducing the intracellular availability of glucose for glycolysis. | nih.govnih.gov |

Modulation of Specific Metabolic Pathways (e.g., Pentose Phosphate Pathway)

The introduction of this compound into a biological system can influence metabolic pathways due to its structural analogy to native glucose. However, its modifications—the C4-thio substitution and O1-methylation—confer distinct properties that alter its metabolic fate compared to D-glucose. While direct modulation of the Pentose Phosphate Pathway (PPP) by this specific compound is not extensively documented, its potential influence can be inferred from the behavior of similar modified sugars. The PPP is a crucial pathway that branches from glycolysis to produce NADPH and precursors for nucleotide synthesis. wikipedia.orgfrontiersin.orgkhanacademy.orgnih.gov

Concept of Metabolic Trapping with Modified Sugars

Metabolic trapping is a mechanism where a radiolabeled molecule, often a glucose analog, is taken up by cells and chemically modified in a way that prevents it from leaving, thereby allowing for the visualization of metabolic activity, such as in Positron Emission Tomography (PET) scans. wikipedia.orgtaylorandfrancis.com The classic example is the trapping of 2-deoxy-D-glucose (2-DG) or its fluorinated analog [18F]FDG.

Uptake: Like glucose, 2-DG is transported into the cell via glucose transporters (GLUTs).

Phosphorylation: Inside the cell, the enzyme hexokinase phosphorylates it at the C6 position, forming 2-deoxy-D-glucose-6-phosphate.

Trapping: The resulting phosphate ester is negatively charged and cannot be transported back across the cell membrane. Furthermore, it is a poor substrate for the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase, effectively trapping it within the cell. wikipedia.orgtaylorandfrancis.com

For this compound, this classical trapping mechanism is unlikely. The presence of a methyl group at the O1 (anomeric) position blocks the hydroxyl group that is essential for the molecule to exist in its open-chain form, a prerequisite for phosphorylation by hexokinase at the C6 position. Therefore, it cannot be phosphorylated and trapped in the same manner as 2-DG.

Instead, thioglycosides may act as metabolic decoys . nih.gov Once inside the cell, they can serve as artificial substrates for glycosyltransferases, diverting these enzymes from their natural substrates. This process can lead to the truncation of glycan chains on cell surfaces, effectively modulating cellular pathways that rely on proper glycosylation. nih.gov S-glycosides, due to their stability, are particularly efficient in this role compared to their O-glycoside counterparts. nih.gov

Resistance to Enzymatic Degradation

A key characteristic of thio-sugars is their enhanced stability against enzymatic hydrolysis, particularly by glycosidases. encyclopedia.pub Glycosidases are enzymes that catalyze the cleavage of glycosidic bonds, which are typically C-O linkages in natural carbohydrates. The substitution of the ring oxygen at C4 with a sulfur atom in this compound contributes to this resistance.

The stability arises from the fundamental differences between carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds.

| Property | Carbon-Oxygen (C-O) Bond | Carbon-Sulfur (C-S) Bond | Implication for Enzymatic Interaction |

|---|---|---|---|

| Bond Length | Shorter (~1.43 Å) | Longer (~1.82 Å) encyclopedia.pub | Alters the geometry of the sugar ring, affecting the fit within the enzyme's active site. |

| Bond Strength | Stronger | Weaker encyclopedia.pub | While chemically weaker, the overall interaction with the enzyme active site is less favorable for catalysis. |

| Polarity | More Polar | Less Polar encyclopedia.pub | Reduces the strength of hydrogen bonding interactions with polar amino acid residues in the active site. |

| Hydrophobicity | Less Hydrophobic | More Hydrophobic | Increases hydrophobic interactions with the enzyme, which can contribute to inhibitory activity. encyclopedia.pub |

These differences mean that this compound is a poor substrate for enzymes like glycosidases that have evolved to recognize and cleave O-glycosidic linkages. This inherent resistance to degradation allows it to persist longer in biological systems, making it a useful tool for studying enzyme mechanisms and as a potential glycosidase inhibitor. encyclopedia.pub

Mutagenesis Studies of Enzyme Active Sites and Binding Affinity

Mutagenesis studies are a powerful tool for probing the structure and function of enzyme active sites. By systematically replacing specific amino acid residues, researchers can identify those critical for substrate binding and catalysis, and even engineer enzymes with new specificities.

Identifying Critical Amino Acid Residues for Thio-sugar Interaction

The active sites of enzymes that process carbohydrates, such as glycosidases, are precisely structured environments. The binding of a sugar-like molecule such as this compound is governed by a combination of interactions.

Hydrogen Bonding: Polar amino acid residues (e.g., Aspartate, Glutamate (B1630785), Asparagine, Glutamine, Arginine) form a network of hydrogen bonds with the hydroxyl groups of the sugar. researchgate.netnih.gov

Hydrophobic Interactions: Nonpolar or aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) can engage in hydrophobic or "stacking" interactions with the faces of the pyranose ring. researchgate.net

Catalytic Residues: Typically, two key acidic residues (Aspartate or Glutamate) act as a nucleophile and an acid/base catalyst to mediate the cleavage of the glycosidic bond. nih.gov

The introduction of a sulfur atom at the C4 position would alter these interactions. The reduced polarity of the C-S bond would weaken hydrogen bonding at that position, while the increased size and hydrophobicity of the sulfur atom could enhance interactions with nonpolar residues. Mutagenesis studies on glycosidases have shown that replacing key residues can dramatically impact binding and catalysis. For instance, mutating the catalytic nucleophile or acid/base residue can render an enzyme inactive. nih.gov Altering residues involved in substrate binding can decrease affinity (increase Km) or change the enzyme's specificity. researchgate.netmdpi.com

| Amino Acid Residue Type | Potential Role in Thio-sugar Binding | Example Residues |

|---|---|---|

| Acidic | Act as catalytic nucleophile/acid-base; form H-bonds with hydroxyls. | Aspartate (Asp), Glutamate (Glu) nih.gov |

| Basic | Form H-bonds; stabilize transition states. | Arginine (Arg), Lysine (Lys), Histidine (His) nih.gov |

| Polar Uncharged | Form H-bond network to correctly orient the substrate. | Asparagine (Asn), Glutamine (Gln) nih.gov |

| Aromatic | Provide hydrophobic stacking interactions with the sugar ring. | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) researchgate.net |

Engineering Enzyme Specificity

The principles learned from mutagenesis studies can be applied to engineer enzymes with novel functions. nih.govzymvol.comresearchgate.net A prominent example relevant to thio-sugars is the creation of thioglycoligases .

Thioglycoligases are engineered retaining glycosidases that are capable of synthesizing thioglycosidic bonds. researchgate.net They are typically created by site-directed mutagenesis of the wild-type enzyme. The key modification is the replacement of the catalytic nucleophile (e.g., a glutamate or aspartate residue) with a non-nucleophilic amino acid, such as alanine (B10760859) or glycine.

This mutation incapacitates the enzyme's hydrolytic ability because it can no longer form the covalent glycosyl-enzyme intermediate. However, the rest of the active site remains intact and can still bind both a donor sugar and an acceptor molecule. If a thio-sugar with a highly nucleophilic thiol group is used as an acceptor, it can directly attack the donor sugar within the active site, leading to the formation of a new thioglycosidic bond without the enzyme's direct catalytic participation. researchgate.netresearchgate.net This strategy effectively repurposes a hydrolytic enzyme into a synthetic one, demonstrating how understanding active site residues allows for the rational engineering of enzyme specificity toward thio-sugars.

Biological Roles and Applications in Cellular and Biochemical Research

O1-Methyl-4-deoxy-4-thio-beta-D-glucose as a Biochemical Probe

The structural modifications of this compound confer upon it the characteristics of an excellent biochemical probe. Its resistance to metabolic degradation, a common feature of thiosugars, allows for the study of specific transport and binding events without the confounding influence of downstream metabolic pathways.

Tools for Investigating Glucose Uptake and Utilization Mechanisms

The study of glucose transport across cellular membranes is fundamental to understanding cellular metabolism in both healthy and diseased states. This compound, as an analog of D-glucose, can be utilized to investigate the kinetics and specificity of glucose transporter proteins (GLUTs). nih.govwikipedia.org While direct studies on this specific compound are limited, the principles of using modified glucose analogs are well-established. For instance, fluorescent-tagged glucose analogs have been successfully employed to monitor glucose uptake in various cell types, including tumor cells and brain cells. mdpi.comresearchgate.net

The replacement of the hydroxyl group at the C4 position with a sulfur atom can influence the affinity of the molecule for different GLUT isoforms. This allows researchers to probe the substrate specificity of these transporters. nih.gov By measuring the uptake of radiolabeled or fluorescently tagged this compound, researchers can gain insights into the activity of specific glucose transporters under various physiological and pathological conditions. This approach is particularly valuable in cancer research, where the overexpression of certain GLUTs is a hallmark of malignant cells. nih.gov

Table 1: Comparison of Glucose Analogs Used in Uptake Studies

| Compound | Key Feature | Application |

| This compound | Thio-ether linkage at C4, Methylated at C1 | Potential probe for GLUT specificity and uptake kinetics |

| 2-Deoxy-D-glucose (2-DG) | Lacks hydroxyl at C2 | Trapped intracellularly after phosphorylation, measures glucose uptake |

| 3-O-Methyl-D-glucose (3-OMG) | Methylated at C3 | Transported but not metabolized, measures glucose transport rate |

| 6-NBDG | Fluorescent tag at C6 | Visualization of glucose uptake in living cells |

| [¹⁸F]FDG | Fluorine-18 isotope at C2 | PET imaging of glucose metabolism in vivo |

Applications in Enzymatic Assays

Thiosugars and their derivatives are known to be inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. medchemexpress.com The sulfur atom in this compound can interact differently with the active site of these enzymes compared to its oxygen counterpart, potentially leading to competitive inhibition. This property makes it a useful tool in enzymatic assays to study the mechanism and kinetics of glycosidases.

Exploration of Biological Activities beyond Direct Metabolism

The biological effects of this compound are not limited to its role as a metabolic probe. Its unique chemical structure allows for interactions with various cellular components, leading to a range of biological activities.

Interactions with Cellular Components

The introduction of a sulfur atom can alter the molecule's polarity and hydrogen bonding capacity, influencing its interactions with cellular proteins and other macromolecules. S-Nitrosylation, the modification of cysteine thiols, is a key signaling mechanism that regulates protein interactions. nih.gov While not a direct interaction of this compound, this highlights the importance of sulfur chemistry in cellular signaling. The thioether group in the glucose analog could potentially engage in specific non-covalent interactions with protein side chains, modulating their function.

Molecular Recognition Phenomena

Molecular recognition is a cornerstone of biological processes, and the specific recognition of glucose by transporter proteins is a classic example. The structure of human GLUT3 in complex with D-glucose has been determined at high resolution, revealing the key polar residues involved in binding. nih.gov The substitution at the C4 position in this compound would likely alter its binding affinity and specificity for different GLUT isoforms.

Studies on 6-deoxy-6-thio-carboranyl d-glucoconjugates have shown that even subtle structural changes can significantly impact their affinity for GLUT1. nih.gov This underscores the sensitivity of the transporter's binding pocket to modifications on the glucose scaffold. Investigating the molecular recognition of this compound could provide valuable information about the structure-activity relationships of glucose transporters and aid in the design of selective inhibitors or imaging agents.

Table 2: Key Glucose Transporters and Their Characteristics

| Transporter | Tissue Distribution | Function |

| GLUT1 | Ubiquitous, high in erythrocytes and brain | Basal glucose uptake |

| GLUT2 | Liver, pancreas, intestine, kidney | High-capacity, low-affinity transport; glucose sensing |

| GLUT3 | Neurons, placenta | High-affinity transport for tissues with high glucose demand |

| GLUT4 | Skeletal muscle, adipose tissue | Insulin-regulated glucose uptake |

Advanced Research Tools in Disease Mechanism Studies

The unique properties of this compound and related thiosugars make them powerful tools for investigating the mechanisms of various diseases.

Thiosugar derivatives have shown promise as antidiabetic, antiviral, and antithrombotic compounds. medchemexpress.com Their ability to inhibit glycosidases is particularly relevant in the context of type 2 diabetes, where inhibitors of α-glucosidase can help to control postprandial hyperglycemia. Furthermore, the altered glucose metabolism in cancer cells, often characterized by upregulated GLUT expression, presents an opportunity for the use of thiosugar derivatives as diagnostic or therapeutic agents. nih.govnih.gov For instance, 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their anticancer activity. nih.gov

By using this compound in disease models, researchers can explore the role of glucose transport and metabolism in the pathophysiology of these conditions. This can lead to the identification of new therapeutic targets and the development of novel treatment strategies. The synthesis and biological evaluation of various thiosugar derivatives are active areas of research, with the aim of developing compounds with enhanced potency and selectivity. researchgate.netscirp.orgnih.gov

Understanding Glycoregulation in Pathological States

The regulation of glucose, or glycoregulation, is a fundamental physiological process, the disruption of which is central to numerous pathological states, including diabetes and cancer. Modified glucose molecules, such as this compound, are instrumental in dissecting the mechanisms that underpin these dysregulations. The substitution of a hydroxyl group with a thio- group at the C4 position can alter the molecule's interaction with glucose transporters and metabolic enzymes, providing insights into the specificity and function of these proteins.

The presence of the O1-methyl group provides metabolic stability by preventing the molecule from being readily metabolized through glycolysis. This characteristic allows researchers to trace the transport of the molecule across the cell membrane without the confounding variable of its rapid breakdown. While direct research on the application of this compound in specific disease models is not widely detailed in publicly accessible literature, the principles of its design suggest its utility in studying altered glucose transport kinetics in diseases characterized by metabolic reprogramming.

| Research Area | Potential Application of this compound | Rationale |

| Diabetes Research | Investigating the function and inhibition of specific glucose transporters (e.g., SGLT1) involved in glucose absorption. | The modified structure could act as a selective inhibitor or tracer for transporters implicated in hyperglycemia. |

| Oncology | Studying the altered glucose uptake mechanisms in cancer cells, which often exhibit the Warburg effect. | The metabolically stable nature of the compound allows for the specific study of glucose transport, a key feature of cancer cell metabolism. |

Development of Imaging Probes for Metabolic Studies

The development of molecular imaging probes is crucial for visualizing and quantifying metabolic processes in real-time and within a living organism. Glucose analogs are frequently used as the basis for such probes, particularly for Positron Emission Tomography (PET) imaging. The most well-known example is 18F-fluorodeoxyglucose (18F-FDG).

The structure of this compound lends itself to potential modification for use as an imaging probe. The thio- group at the C4 position offers a site for the attachment of various imaging moieties, including radioactive isotopes for PET or SPECT imaging, or fluorescent tags for microscopy-based studies. The methyl group at the anomeric position enhances the stability of the glycosidic bond, which is a desirable feature for an imaging agent that needs to remain intact to reach its target.

While specific imaging probes derived directly from this compound are not prominently featured in available research, the conceptual framework for their development is well-established. For instance, a related compound, alpha-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside (Me-4FDG), has been investigated as a PET tracer for imaging sodium-glucose cotransporter (SGLT) activity, which is relevant in diseases like cancer. This suggests a potential pathway for the development of radiolabeled versions of this compound to probe different aspects of glucose metabolism.

| Imaging Modality | Potential Probe Development from this compound | Target of Investigation |

| PET Imaging | Radiolabeling with isotopes such as 18F or 11C. | Visualization and quantification of glucose transporter activity in vivo, particularly in tumors or diabetic tissues. |

| Fluorescence Microscopy | Conjugation with a fluorescent dye. | High-resolution imaging of glucose uptake at the cellular and subcellular level in vitro. |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel O1-Methyl-4-deoxy-4-thio-beta-D-glucose Analogues

The synthesis of thiosugar analogues is a dynamic area of research aimed at creating novel molecules with tailored properties. The inherent stability of the thioether linkage provides a robust scaffold for chemical modification and conjugation. encyclopedia.pub

Significant research efforts are directed towards the synthesis of novel glycoconjugates where thiosugars are linked to other molecules to enhance or impart specific functionalities. A notable strategy involves the conjugation of thioether ligands of D-glucose to ruthenium polypyridyl complexes. creative-proteomics.com This approach aims to combine the biological targeting potential of the sugar moiety with the unique photochemical or therapeutic properties of the metal complex.

Another critical area is the development of glycoconjugates of platinum-based medicines. creative-proteomics.com By attaching a thiosugar to a platinum drug, researchers aim to improve the drug's water solubility and facilitate its uptake into malignant cells through glucose transporters like GLUT1, potentially increasing therapeutic efficacy and reducing side effects. creative-proteomics.com The synthesis of these complex molecules often involves multi-step processes, starting from protected sugar intermediates like acetobromo-α-D-glucose and employing various protecting groups to achieve site-specific modifications. creative-proteomics.com

The nature of the non-sugar component (aglycone) and any linking molecule (spacer) critically influences the biological activity of thiosugar conjugates. Modifications to these components can alter how the molecule interacts with biological targets, such as enzymes and cell surface receptors.

Structure-activity relationship (SAR) studies on thiosugar-containing inhibitors, such as salacinol (B1681389), have demonstrated the essential role of the thiosugar ring itself for potent biological activity. nih.gov In studies of salacinol analogues, it was found that modifications that removed or truncated the 5-membered thiosugar ring resulted in a complete loss of α-glucosidase inhibitory activity. nih.gov This contrasts with observations for some aza-sugars, where the cyclic structure was less critical, highlighting the unique importance of the thiosugar moiety in molecular recognition and binding. nih.gov Furthermore, research indicates that specific configurations of hydroxyl groups on the thiosugar ring are favorable for potent inhibitory activity, underscoring the sensitivity of biological interactions to subtle structural changes. nih.gov

Table 1: Examples of Modifications on Thio-glucose Analogues and Their Research Objectives

| Modification Type | Example of Attached Moiety | Target Position on Glucose | Research Objective |

| Metal Conjugation | Ruthenium Polypyridyl Complex | O-1 to O-6 positions | To create novel diagnostic or therapeutic agents. creative-proteomics.com |

| Drug Conjugation | Platinum-based medicines | Varies | To enhance drug targeting to cancer cells via glucose transporters (GLUTs). creative-proteomics.com |

| Aglycone Modification | Ring-cleavage or truncation | Thiosugar ring itself | To investigate the structural requirements for biological activity (e.g., enzyme inhibition). nih.gov |

| Side-chain Modification | Alkylated or benzylated groups | Side-chain hydroxyls | To probe structure-activity relationships and optimize inhibitory potency. nih.gov |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and behavior of this compound and its analogues is crucial for rational design. This is achieved through a combination of advanced analytical and computational methods.

Spectroscopic techniques are fundamental to the structural elucidation of carbohydrates. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool. Modern high-field NMR instruments (500 MHz or higher) enable a suite of one-dimensional (1D) and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC) to determine the primary structure, including stereochemistry and the conformation of the sugar ring. wikipedia.orgiosrjournals.org

Mass spectrometry (MS) provides essential information on molecular weight and composition. cysonline.orgcysonline.org Techniques like Electrospray Ionization (ESI) are used to ionize thiosugars, while tandem mass spectrometry (MS/MS) and Collision-Induced Dissociation (CID) are employed to fragment the molecules, revealing details about glycosidic linkages and functional groups. creative-proteomics.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a potent combination for separating and identifying thiosugars and their metabolites in complex biological samples. creative-proteomics.com

Computational chemistry offers deeper mechanistic insights. mdpi.com Density Functional Theory (DFT) is used for conformational analysis to identify the lowest energy structures of thiosugar derivatives. mdpi.com Such calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments. tandfonline.com Molecular docking studies are also employed to simulate the binding of thiosugar inhibitors to their enzyme targets, helping to explain their potency and guide the design of new, more effective inhibitors. nih.gov

Broader Implications for Glycoscience and Biomedical Innovation

Thio-sugars are significant for glycoscience because they serve as stable mimics of their natural oxygen-containing counterparts. universiteitleiden.nl The replacement of an oxygen atom with sulfur results in a thioether linkage that is more resistant to hydrolysis by glycosidase enzymes. encyclopedia.pubuniversiteitleiden.nl This stability makes them invaluable tools for studying carbohydrate-protein interactions and as lead compounds for drug discovery.

The demonstrated biological activities of thiosugars and their derivatives as potent glycosidase inhibitors have significant biomedical implications. encyclopedia.pub For example, the natural product salacinol, which contains a unique thiosugar-sulfonium ion structure, is a powerful α-glucosidase inhibitor and has been investigated for its antidiabetic properties. nih.gov The development of conformationally locked thiosugars has led to the discovery of highly potent α-mannosidase inhibitors, which are more effective than previously known inhibitors. nih.gov These findings open avenues for developing new therapeutic agents for a range of diseases where glycosidase activity is implicated. tandfonline.com

Challenges and Opportunities in Thio-sugar Research

Despite their promise, research into thio-sugars faces significant hurdles. A primary challenge is their chemical synthesis. Unlike the routine, automated synthesis of peptides and oligonucleotides, the preparation of complex carbohydrates and their analogues lacks general, universally applicable protocols. spectroscopyonline.com The stereoselective formation of glycosidic linkages, a critical step in oligosaccharide synthesis, remains a formidable challenge. spectroscopyonline.com Consequently, the synthesis of a specific thiosugar target often constitutes a lengthy research project in itself. encyclopedia.pubspectroscopyonline.com

However, these challenges are coupled with significant opportunities. The development of novel and more efficient synthetic methodologies, including one-pot multi-step reactions and convergent strategies, is a key area of opportunity that could accelerate the exploration of thiosugars. spectroscopyonline.com The unique stability and biological activities of thio-sugars present vast opportunities for developing novel therapeutic agents and biological probes. encyclopedia.pub As synthetic methods improve, the ability to create diverse libraries of thio-sugar analogues will expand, facilitating more comprehensive structure-activity relationship studies and the discovery of compounds with enhanced potency and selectivity for various biomedical targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。